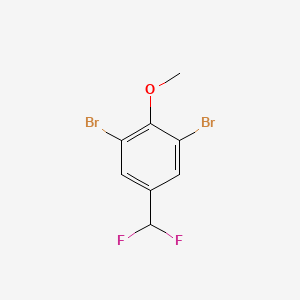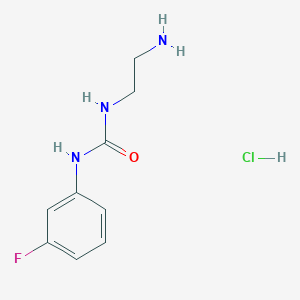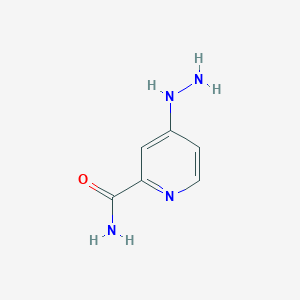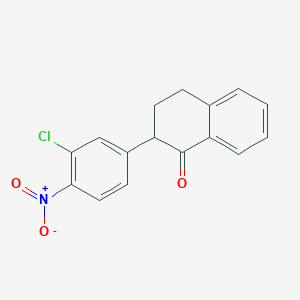![molecular formula C10H14O2 B12084563 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-one: is a unique organic compound characterized by its spirocyclic structure. This compound features a bicycloheptane ring fused with a cyclopentane ring, with an oxygen atom incorporated into the bicyclic system. The presence of the spiro linkage and the oxygen atom imparts distinct chemical properties to this compound, making it an interesting subject for research in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-one typically involves the following steps:
Formation of the Bicycloheptane Ring: The initial step involves the construction of the bicycloheptane ring system. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Incorporation of the Oxygen Atom: The oxygen atom is introduced into the bicyclic system through an epoxidation reaction. Common reagents for this step include peracids such as m-chloroperbenzoic acid.
Spirocyclization: The final step involves the formation of the spiro linkage. This can be achieved through a ring-closing reaction, often facilitated by a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common nucleophiles include halides, amines, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides in polar aprotic solvents, amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential biological activity.
Industry: Used in the development of new materials, including polymers and resins, due to its rigid and stable spirocyclic structure.
Wirkmechanismus
The mechanism of action of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-one involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-amine: Similar structure but with an amine group instead of a carbonyl group.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Similar bicyclic structure but with two carbonyl groups.
Uniqueness
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-one is unique due to its spirocyclic structure and the presence of a carbonyl group. This combination imparts distinct chemical properties, including reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAOMPNFIBVSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3C(C2=O)CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine](/img/structure/B12084484.png)







![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)


![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)


